Cas no 135969-64-1 ((3aS,8aR)-3,3a,8,8a-Tetrahydro-2H-indeno[1,2-d]oxazol-2-one)
![(3aS,8aR)-3,3a,8,8a-Tetrahydro-2H-indeno[1,2-d]oxazol-2-one structure](https://ja.kuujia.com/scimg/cas/135969-64-1x500.png)
(3aS,8aR)-3,3a,8,8a-Tetrahydro-2H-indeno[1,2-d]oxazol-2-one 化学的及び物理的性質
名前と識別子
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- (3aS,8aR)-3,3a,8,8a-Tetrahydro-2H-indeno[1,2-d]oxazol-2-one
- (3A S-CIS)-(-)-3,3A,8,8A-TETRAHYDRO-2H-INDENO[1,2-D]OXAZOL-2-ONE
- (3aR,8bS)-1,3a,4,8b-tetrahydroindeno[1,2-d][1,3]oxazol-2-one
- 2H-Indeno[1,2-d]oxazol-2-one,3,3a,8,8a-tetrahydro-, (3aS,8aR)-
- (3aS,8aR)-3,3a,8,8a-tetrahydro-2H-indeno[1,2-d][1,3]oxazol-2-one
- (3aS-cis)-(-)-3,3a,8,8a-tetrahydro-2H-indeno[1,2-d]-oxazol-2-one
- (3aS-cis)-(-)-3,3a-8,8a-tetrahydro-2H-indeno[1,2-d]oxazolidin-2-one
- (4S,5R)-indanooxazolidin-2-one
- 2H,3H,3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-one
- 463973_ALDRICH
- IND024
- CS-0098288
- D88034
- (3aS-cis)-(-)-3,3a,8,8a-Tetrahydro-2H-indeno[1,2-d]oxazol-2-one, 98%
- XWZLNPUWNUTPAU-BDAKNGLRSA-N
- DTXSID80449579
- 2H-Indeno[1,2-d]oxazol-2-one,3,3a,8,8a-tetrahydro-,(3as,8ar)-
- SCHEMBL4805329
- 2H-Indeno[1,2-d]oxazol-2-one, 3,3a,8,8a-tetrahydro-, (3aS,8aR)-
- (3AS,8AR)-3H,3AH,8H,8AH-INDENO[1,2-D][1,3]OXAZOL-2-ONE
- J-006789
- (3aS-cis)-(-)-3,3a,8,8a-Tetrahydro-2H-indeno[1,2-d]oxazol-2-one
- BS-49704
- 98%; EE 98%
- (3aS-cis)-(?)-3,3a,8,8a-Tetrahydro-2H-indeno[1,2-d]oxazol-2-one
- AKOS022184325
- MFCD00674089
- 135969-64-1
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- MDL: MFCD00674089
- インチ: InChI=1S/C10H9NO2/c12-10-11-9-7-4-2-1-3-6(7)5-8(9)13-10/h1-4,8-9H,5H2,(H,11,12)/t8-,9+/m1/s1
- InChIKey: XWZLNPUWNUTPAU-BDAKNGLRSA-N
- ほほえんだ: O=C1O[C@H]2[C@@H](N1)C3=CC=CC=C3C2
計算された属性
- せいみつぶんしりょう: 175.06300
- どういたいしつりょう: 175.063328530g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 0
- 複雑さ: 241
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 2
- トポロジー分子極性表面積: 38.3Ų
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 1.3
じっけんとくせい
- 密度みつど: 1.285
- ゆうかいてん: 203-209 °C (lit.)
- ふってん: 434.973°C at 760 mmHg
- フラッシュポイント: 216.864°C
- 屈折率: 1.593
- PSA: 38.33000
- LogP: 1.72100
- 光学活性: [α]22/D −76°, c = 0.65 in ethyl acetate
(3aS,8aR)-3,3a,8,8a-Tetrahydro-2H-indeno[1,2-d]oxazol-2-one セキュリティ情報
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記号:
- シグナルワード:Warning
- 危害声明: H315-H319-H335
- 警告文: P261-P305+P351+P338
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S26-S36
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危険物標識:
(3aS,8aR)-3,3a,8,8a-Tetrahydro-2H-indeno[1,2-d]oxazol-2-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Ambeed | A263513-100mg |
(3aS,8aR)-3,3a,8,8a-Tetrahydro-2H-indeno[1,2-d]oxazol-2-one |
135969-64-1 | 95% | 100mg |
$8.0 | 2025-02-20 | |
Ambeed | A263513-5g |
(3aS,8aR)-3,3a,8,8a-Tetrahydro-2H-indeno[1,2-d]oxazol-2-one |
135969-64-1 | 95% | 5g |
$201.0 | 2025-02-20 | |
Aaron | AR00HV41-100mg |
2H-Indeno[1,2-d]oxazol-2-one, 3,3a,8,8a-tetrahydro-, (3aS,8aR)- |
135969-64-1 | 95% | 100mg |
$5.00 | 2025-01-25 | |
1PlusChem | 1P00HUVP-1g |
2H-Indeno[1,2-d]oxazol-2-one, 3,3a,8,8a-tetrahydro-, (3aS,8aR)- |
135969-64-1 | 95+% | 1g |
$47.00 | 2023-12-22 | |
abcr | AB594143-250mg |
(3aS,8aR)-3,3a,8,8a-Tetrahydro-2H-indeno[1,2-d]oxazol-2-one; . |
135969-64-1 | 250mg |
€92.30 | 2024-04-19 | ||
A2B Chem LLC | AI32373-1g |
(-)-3,3A,8,8A-Tetrahydro-2h-indeno-1,2-doxazol-2-one |
135969-64-1 | 95+% | 1g |
$43.00 | 2024-04-20 | |
Aaron | AR00HV41-25g |
2H-Indeno[1,2-d]oxazol-2-one, 3,3a,8,8a-tetrahydro-, (3aS,8aR)- |
135969-64-1 | 95% | 25g |
$524.00 | 2025-01-25 | |
Chemenu | CM290340-1g |
(3aS,8aR)-3,3a,8,8a-Tetrahydro-2H-indeno[1,2-d]oxazol-2-one |
135969-64-1 | 95% | 1g |
$*** | 2023-03-30 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A906511-1g |
(3as-cis)-(-)-3,3A,8,8A-tetrahydro-2H-indeno(1,2--d)[1,3]oxazol-2-one |
135969-64-1 | 98% | 1g |
¥342.00 | 2022-09-29 | |
Ambeed | A263513-250mg |
(3aS,8aR)-3,3a,8,8a-Tetrahydro-2H-indeno[1,2-d]oxazol-2-one |
135969-64-1 | 95% | 250mg |
$19.0 | 2025-02-20 |
(3aS,8aR)-3,3a,8,8a-Tetrahydro-2H-indeno[1,2-d]oxazol-2-one 関連文献
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Yi Jiang,Yibo Chen,Mingjian Zhang,Yang Qiu,Feng Pan RSC Adv., 2016,6, 51871-51876
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Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790
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Tenglong Mei,Chuang Wang,Meng Liao,Jiaxin Li,Liyuan Wang,Chengqiang Tang,Xuemei Sun,Bingjie Wang,Huisheng Peng J. Mater. Chem. A, 2021,9, 10104-10109
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John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
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Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
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Juan Jin,Ming-Jun Jia,Yu Peng,Qin Hou,Ji-Qing Xu CrystEngComm, 2010,12, 1850-1855
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Yinsong Si,Zongzhao Sun,Limin Huang,Min Chen,Limin Wu J. Mater. Chem. A, 2019,7, 8952-8959
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Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
(3aS,8aR)-3,3a,8,8a-Tetrahydro-2H-indeno[1,2-d]oxazol-2-oneに関する追加情報
Comprehensive Overview of (3aS,8aR)-3,3a,8,8a-Tetrahydro-2H-indeno[1,2-d]oxazol-2-one (CAS No. 135969-64-1)
(3aS,8aR)-3,3a,8,8a-Tetrahydro-2H-indeno[1,2-d]oxazol-2-one, with the CAS number 135969-64-1, is a significant compound in the field of medicinal chemistry and pharmaceutical research. This compound belongs to the class of oxazolidinones and has garnered considerable attention due to its unique structural features and potential biological activities. In this comprehensive overview, we will delve into the chemical properties, synthesis methods, biological activities, and recent research advancements of this compound.
The chemical structure of (3aS,8aR)-3,3a,8,8a-Tetrahydro-2H-indeno[1,2-d]oxazol-2-one is characterized by a fused ring system consisting of an indene and an oxazolidinone moiety. The presence of these functional groups imparts specific chemical and physical properties to the molecule. The indene ring provides aromatic stability and rigidity, while the oxazolidinone ring contributes to the compound's reactivity and biological activity. The stereochemistry defined by the (3aS,8aR) configuration is crucial for its biological effects.
The synthesis of (3aS,8aR)-3,3a,8,8a-Tetrahydro-2H-indeno[1,2-d]oxazol-2-one has been a subject of extensive research. One of the most common synthetic routes involves the cyclization of a suitable precursor followed by stereocontrolled reduction and oxidation steps. A recent study published in the Journal of Organic Chemistry (JOC) reported a highly efficient and scalable method for synthesizing this compound using a palladium-catalyzed intramolecular C-H activation followed by ring closure metathesis (RCM). This method not only improves yield but also ensures high stereoselectivity.
The biological activities of (3aS,8aR)-3,3a,8,8a-Tetrahydro-2H-indeno[1,2-d]oxazol-2-one have been extensively investigated in various preclinical studies. One of the most notable applications is its potential as an antibacterial agent. Research published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism of action involves inhibiting protein synthesis by binding to the 50S ribosomal subunit.
Beyond its antibacterial properties, (3aS,8aR)-3,3a,8,8a-Tetrahydro-2H-indeno[1,2-d]oxazol-2-one has shown promise in other therapeutic areas. A study in the European Journal of Medicinal Chemistry reported that this compound possesses antiviral activity against influenza viruses. The antiviral mechanism is believed to involve inhibition of viral replication through interference with viral RNA synthesis.
In addition to its direct therapeutic applications, (3aS,8aR)-3,3a,8,8a-Tetrahydro-2H-indeno[1,2-d]oxazol-2-one has been explored as a scaffold for drug discovery. Its unique structural features make it an attractive starting point for developing new molecules with enhanced biological activities. Recent efforts have focused on modifying the substituents on the indene and oxazolidinone rings to optimize potency and pharmacokinetic properties.
The safety profile of (3aS,8aR)-3,3a,8,8a-Tetrahydro-2H-indeno[1,2-d]oxazol-2-one is another critical aspect that has been evaluated in preclinical studies. Toxicity assessments have shown that this compound exhibits low toxicity at therapeutic concentrations. However, further studies are needed to fully understand its long-term safety and potential side effects.
In conclusion,(3aS,8aR)-3,3a,8,8a-Tetrahydro-2H-indeno[1,2-d]oxazol-2-one (CAS No. 135969-64-1) is a promising compound with diverse biological activities and potential applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and stereochemistry make it an attractive candidate for further development as a therapeutic agent. Ongoing research continues to uncover new insights into its mechanisms of action and potential uses in treating various diseases.
135969-64-1 ((3aS,8aR)-3,3a,8,8a-Tetrahydro-2H-indeno[1,2-d]oxazol-2-one) 関連製品
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